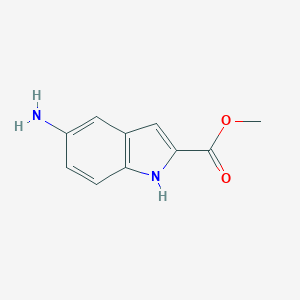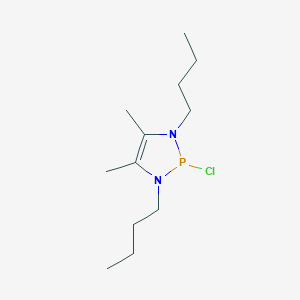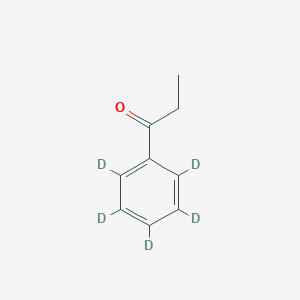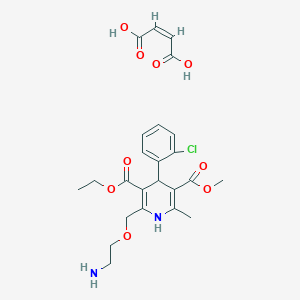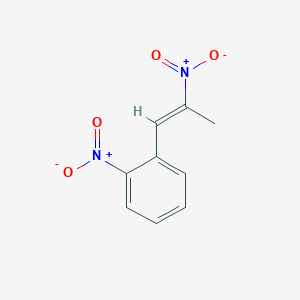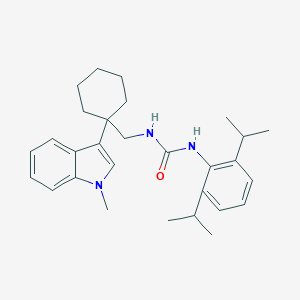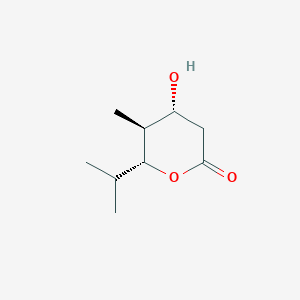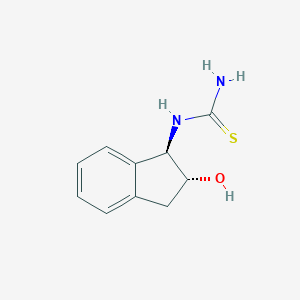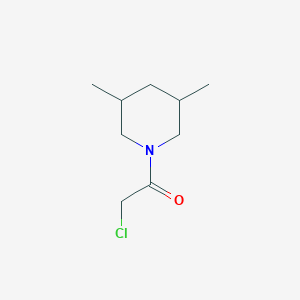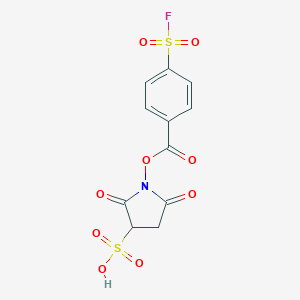
2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide
Descripción general
Descripción
2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide is a chemical compound with the CAS Number: 143210-98-4 . It has a molecular weight of 299.71 . The IUPAC name for this compound is 2-chloro-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide .
Synthesis Analysis
The synthesis of new amino-acid derivatives of 9,10-anthraquinone was achieved by the interaction of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide with α-, β- and ω-amino acids . This synthesis has been guided using computer methods for substance construction .Molecular Structure Analysis
The InChI code for this compound is 1S/C16H10ClNO3/c17-8-14(19)18-9-5-6-12-13(7-9)16(21)11-4-2-1-3-10(11)15(12)20/h1-7H,8H2,(H,18,19) .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 189-190 .Aplicaciones Científicas De Investigación
Antimicrobial Activity
This compound has been synthesized and tested for its antimicrobial properties. It exhibits antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis. These findings suggest potential for developing new antimicrobial agents .
Antitumor Potential
The amino acid derivatives of this compound have been suggested for further study in their antitumor actions . Given the structural similarity to anthracyclines, which are known for their chemotherapeutic effects, there is a significant interest in exploring these derivatives for cancer treatment .
Antioxidant Properties
Computerized predictions using the PASS program have indicated that the amino acid derivatives of this compound should be studied for their antioxidant properties . Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases .
Synthesis of Amino Acid Derivatives
The interaction of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide with α-, β-, and ω-amino acids leads to the synthesis of new amino-acid derivatives of 9,10-anthraquinone. These derivatives expand the chemical diversity for further biological activity studies .
Computational Chemistry Applications
The compound has been used in computational chemistry to predict the biological activity spectrum based on structural formulas. This approach aids in the targeted synthesis of new compounds with desired chemical and biological properties .
Biodegradation of Chloroanilines
A derivative of this compound, when combined with graphene oxide, has been proposed as a method for the dechlorination and biodegradation of 2-chloroanilines under anaerobic conditions. This application is particularly relevant for environmental remediation efforts .
Ophthalmic Cosmetic Applications
One of the derivatives, 1,4-Bis(p-tolylamino)anthracene-9,10-dione , has been found useful in obtaining polymers for ophthalmic cosmetic purposes. This indicates the versatility of the compound’s derivatives in various industrial applications .
Safety and Hazards
Direcciones Futuras
The prediction identified the need for further study of the antitumor and antioxidant actions of the newly synthesized amino acid derivatives . The practical applications of anthracyclines in the cosmetic, food, and pharmaceutical industries demonstrate the potential of the synthesis and investigation of new derivatives .
Mecanismo De Acción
Target of Action
The primary targets of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide are certain types of bacteria and fungi. The compound has demonstrated antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis .
Mode of Action
It is known that the compound interacts with α-, β- and ω-amino acids to synthesize new amino-acid derivatives of 9,10-anthraquinone . These derivatives likely interfere with the metabolic processes of the target organisms, inhibiting their growth and proliferation .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the metabolism of amino acids in the target organisms. By interacting with α-, β- and ω-amino acids, the compound disrupts normal metabolic processes, leading to the inhibition of growth and proliferation .
Result of Action
The result of the action of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide is the inhibition of growth and proliferation of certain types of bacteria and fungi. This is achieved through the compound’s interaction with α-, β- and ω-amino acids, disrupting normal metabolic processes .
Propiedades
IUPAC Name |
2-chloro-N-(9,10-dioxoanthracen-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO3/c17-8-14(19)18-9-5-6-12-13(7-9)16(21)11-4-2-1-3-10(11)15(12)20/h1-7H,8H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISCNZOQCXLEAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389227 | |
| Record name | 2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide | |
CAS RN |
143210-98-4 | |
| Record name | 2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI)](/img/structure/B124462.png)
